molecular formula C15H26Cl2N2O2 B5409437 N-[(3-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride

N-[(3-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride

Cat. No.: B5409437
M. Wt: 337.3 g/mol
InChI Key: LOOZTAYNTRDZOQ-UHFFFAOYSA-N
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Description

N-[(3-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylmethylamines. This compound is characterized by the presence of a phenyl ring substituted with an ethoxy group and a morpholine ring attached to an ethanamine backbone. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine typically involves the following steps:

    Formation of the phenylmethylamine intermediate: This step involves the reaction of 3-ethoxybenzyl chloride with ammonia or an amine to form the corresponding phenylmethylamine.

    Attachment of the morpholine ring: The phenylmethylamine intermediate is then reacted with 2-chloroethylmorpholine under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of N-[(3-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine or alcohol derivatives.

    Substitution: Nitrated, halogenated, or sulfonated derivatives of the phenyl ring.

Scientific Research Applications

N-[(3-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(3-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine can be compared with other similar compounds, such as:

    N-[(3-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine: Similar structure but with a methoxy group instead of an ethoxy group.

    N-[(3-ethoxyphenyl)methyl]-2-piperidin-4-ylethanamine: Similar structure but with a piperidine ring instead of a morpholine ring.

These comparisons highlight the unique structural features and potential differences in biological activity and chemical reactivity of N-[(3-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine.

Properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2.2ClH/c1-2-19-15-5-3-4-14(12-15)13-16-6-7-17-8-10-18-11-9-17;;/h3-5,12,16H,2,6-11,13H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOZTAYNTRDZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNCCN2CCOCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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